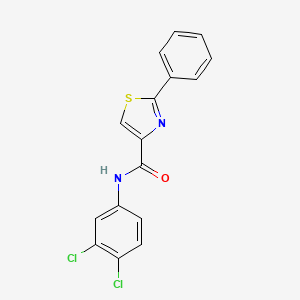

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dichloroaniline and the carboxylic acid group of 2-phenylthiazole-4-carboxylic acid .

Analyse Des Réactions Chimiques

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H10Cl2N2OS

- Molecular Weight : 349.24 g/mol

- CAS Number : 303998-43-8

The structural characteristics of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide contribute to its biological activities. The presence of the thiazole ring is particularly significant as it is known for its versatility in medicinal chemistry.

Anticancer Applications

Research has highlighted the potential of this compound as an anticancer agent. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines:

- Mechanism of Action : The compound appears to inhibit cell proliferation through mechanisms that may involve apoptosis induction and interference with cell cycle progression.

Case Studies

- In Vitro Studies : One study reported that derivatives of thiazole compounds exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .

- Selectivity : The compound has shown selectivity for cancer cells over normal cells, indicating a favorable therapeutic index, which is crucial for minimizing side effects in patients .

Antibacterial Activity

This compound also demonstrates antibacterial properties. The thiazole moiety is known to enhance the antimicrobial efficacy of compounds.

Research Insights

- Broad-Spectrum Activity : Studies indicate that thiazole derivatives can act against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Other Pharmacological Effects

Beyond anticancer and antibacterial applications, this compound has been investigated for other pharmacological properties:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses, although further research is needed to establish efficacy and mechanisms .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: can be compared to other thiazole derivatives such as:

N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: This compound also contains a dichlorophenyl group and exhibits similar biological activities but differs in its structural complexity and specific applications.

3,4-dichloromethylphenidate: This compound is a stimulant drug with a different mechanism of action, primarily affecting neurotransmitter reuptake in the brain.

The uniqueness of This compound

Activité Biologique

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS No. 303998-43-8) is a synthetic compound that belongs to the thiazole derivative class. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2N2OS. It features a thiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid under specific conditions to form an amide bond.

| Property | Value |

|---|---|

| Molecular Weight | 364.26 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 303998-43-8 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens range from 25 to 100 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases. The compound's mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. For example:

- Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HT29).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| PC3 | 8 | Cell cycle arrest at G1 phase |

| HT29 | 12 | Inhibition of angiogenesis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell wall synthesis in bacteria, leading to bacterial cell lysis.

- Signal Transduction Interference : In cancer cells, it disrupts signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in cancer cells, promoting cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated an inhibition zone diameter comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent for bacterial infections .

Cancer Research Findings

In a comparative study involving several thiazole derivatives, this compound was found to be one of the most effective compounds against human cancer cell lines. The study highlighted its selectivity towards prostate and breast cancer cells while showing minimal toxicity towards normal cells .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCOTMNYGOBBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.